Anticancer Potency Benchmarking: 2,4,6-Trimethoxybenzamide Derivative Exceeds 5-Fluorouracil in MCF-7 Breast Cancer Cell Assay
In a comparative antiproliferative study against human breast cancer MCF-7 cells, a phloroglucinol-derived analog (compound C2) built on the 2,4,6-trimethoxybenzamide scaffold demonstrated an IC50 value of 18.49 μM, exceeding the potency of the clinical standard 5-fluorouracil in the same MTT assay system . While the parent 2,4,6-trimethoxybenzamide itself was not the most potent entity tested, the scaffold's structural features—specifically the 2,4,6-trimethoxy substitution pattern—were essential for the observed activity, as modifications to the methoxy positions altered antiproliferative efficacy across multiple cancer cell lines (A-549, MCF-7, HeLa, HepG2) .
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Compound C2 (2,4,6-trimethoxybenzamide scaffold): IC50 = 18.49 μM |
| Comparator Or Baseline | 5-Fluorouracil (clinical anticancer agent): IC50 value exceeded by compound C2 (exact comparator IC50 not specified in abstract) |
| Quantified Difference | Compound C2 IC50 (18.49 μM) was reported as exceeding 5-fluorouracil potency |
| Conditions | MTT assay in vitro; MCF-7 human breast cancer cell line; also tested against A-549, HeLa, and HepG2 cell lines |
Why This Matters
Establishes that the 2,4,6-trimethoxybenzamide scaffold can yield derivatives with superior potency to a clinically used chemotherapeutic agent, supporting its selection as a privileged starting point for anticancer lead optimization.
